2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group, a phenyl group, and an oxadiazole ring The oxadiazole ring is further substituted with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 3,4,5-trimethoxybenzohydrazide can be reacted with a suitable carboxylic acid derivative to form the oxadiazole ring.
Coupling with Pyridine Derivative: The oxadiazole intermediate is then coupled with a pyridine derivative, such as 2-methoxy-6-phenylpyridine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anti-cancer agent due to the presence of the trimethoxyphenyl group, which is known for its bioactivity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its complex structure.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trimethoxyphenyl group may play a role in binding to these targets, while the oxadiazole ring could be involved in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and are known for their bioactivity.
Oxadiazole derivatives: Compounds with the oxadiazole ring are known for their diverse biological activities and are used in various medicinal applications.
Uniqueness
2-Methoxy-6-phenyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of the pyridine ring, oxadiazole ring, and trimethoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various scientific research applications.
Properties
Molecular Formula |
C23H21N3O5 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H21N3O5/c1-27-18-12-15(13-19(28-2)20(18)29-3)22-25-21(26-31-22)16-10-11-17(24-23(16)30-4)14-8-6-5-7-9-14/h5-13H,1-4H3 |
InChI Key |
RWEJYIQILBVRBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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